molecular formula C9H6N2O2 B147349 6-Nitroquinoline CAS No. 613-50-3

6-Nitroquinoline

Cat. No.: B147349
CAS No.: 613-50-3
M. Wt: 174.16 g/mol
InChI Key: SMHPLBXIVNQFBA-UHFFFAOYSA-N
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Description

6-Nitroquinoline is an organic compound with the molecular formula C9H6N2O2. It is a derivative of quinoline, where a nitro group is substituted at the sixth position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nitroquinoline can be synthesized through several methods. One common approach involves the nitration of quinoline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position of the quinoline ring .

Another method involves the use of transition metal-catalyzed reactions. For example, copper-catalyzed nitration using copper salts and a suitable ligand can be employed to achieve the desired product. This method is advantageous due to its mild reaction conditions and high selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitroquinoline derivatives. Its position-specific reactivity makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .

Properties

IUPAC Name

6-nitroquinoline
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InChI

InChI=1S/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SMHPLBXIVNQFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID1020984
Record name 6-Nitroquinoline
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Molecular Weight

174.16 g/mol
Source PubChem
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Physical Description

Off-white powder; [Aldrich MSDS]
Record name 6-Nitroquinoline
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Vapor Pressure

0.000138 [mmHg]
Record name 6-Nitroquinoline
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CAS No.

613-50-3
Record name 6-Nitroquinoline
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Record name 6-Nitroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 6-Nitroquinoline?

A1: The molecular formula of this compound is C9H6N2O2, and its molecular weight is 174.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. These include:* NMR Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule, respectively. [] * IR Spectroscopy: IR spectroscopy helps identify functional groups present in the compound, such as nitro (NO2) and aromatic C=C bonds. [, , ]* Mass Spectrometry: Techniques like FAB-MS are useful in determining the molecular weight and fragmentation patterns of the compound. []

Q3: How does this compound behave in nucleophilic aromatic substitution reactions?

A4: The nitro group in this compound activates the molecule towards nucleophilic aromatic substitution of hydrogen (SNArH). This reactivity is particularly pronounced at the 5-position of the quinoline ring. [, ]

Q4: Can you provide an example of SNArH reaction with this compound?

A5: this compound reacts with potassium cyanide in DMSO, with or without methyl cyanoacetate, to yield 6-hydroxyquinoline-5-carbonitrile and 6,6′-azoquinoline-5,5′-dicarbonitrile as main products. This reaction proceeds through a Meisenheimer complex intermediate. []

Q5: How can this compound be used as a starting material for the synthesis of other heterocycles?

A6: this compound can be used as a building block for various heterocyclic systems:* Fused Carbazoles: Reaction with aryl Grignard reagents, followed by palladium-catalyzed oxidative coupling or Cadogan cyclization, can yield tetracyclic fused carbazoles. [] * Pyrazolo[3,4-f]quinolines: Cyclocondensation with aromatic hydrazones under basic conditions can lead to the formation of pyrazolo[3,4-f]quinolines. [, ] * [1,2,4]Triazino[6,5-f]quinolines: Depending on the reaction conditions and substituents on the hydrazone, the reaction can also yield [, , ]triazino[6,5-f]quinolines. [, ]* Pyrido[3,2-f]quinazolin-1(2H)-ones: Reaction with potassium cyanide and primary nitroalkanes leads to the formation of these compounds, involving a reduction of the nitro group and substitution of the 5-hydrogen. []

Q6: Can this compound be reduced?

A7: Yes, this compound can be reduced:* To 6-Aminoquinoline: This can be achieved using enzymatic reduction under hypoxic conditions with enzymes like NADPH:cytochrome P450 reductase or xanthine/xanthine oxidase. [, ]* To 6,6′-Azo-5,5′-diquinolyl: Reduction with phosphine under specific conditions yields this compound along with 6,6′-azoxyquinoline. []

Q7: What is the known biological activity of this compound?

A8: this compound has been investigated for potential applications in various fields, including:* Hypoxia Detection: Its ability to undergo hypoxia-selective enzymatic reduction to fluorescent products makes it a potential probe for detecting hypoxic regions in tumors. [, ] * Antiparasitic Activity: While not as potent as the control drug nifurtimox, some 4-alkylamino-6-nitroquinoline derivatives, synthesized from a this compound precursor, showed activity against Trypanosoma cruzi epimastigotes. []

Q8: Are there any known toxicity concerns associated with this compound?

A10: While specific toxicity data for this compound might be limited, it's important to note that nitroaromatic compounds are generally considered potentially genotoxic and carcinogenic. This is due to their ability to form reactive intermediates upon metabolic reduction. []

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